2-[(2-Methylpyridin-4-yl)methyl]azepane
Description
2-[(2-Methylpyridin-4-yl)methyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-methylpyridin-4-ylmethyl group. The compound’s pyridine and azepane moieties suggest similarities to bioactive molecules with documented roles in central nervous system (CNS) or antimicrobial applications .
Properties
CAS No. |
527674-27-7 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[(2-methylpyridin-4-yl)methyl]azepane |
InChI |
InChI=1S/C13H20N2/c1-11-9-12(6-8-14-11)10-13-5-3-2-4-7-15-13/h6,8-9,13,15H,2-5,7,10H2,1H3 |
InChI Key |
WUZGNRMAWBTSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CC2CCCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpyridin-4-yl)methyl]azepane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with azepane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpyridin-4-yl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
2-[(2-Methylpyridin-4-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[(2-Methylpyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
A 2023 European patent application describes several azepane- and piperazine-containing pyrido[1,2-a]pyrimidin-4-one derivatives. Key compounds include:
- 7-(1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3,4-dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Key Observations :
Azepane-Pyrimidine Derivatives ()
A report on azepane-pyrimidine hybrids provides additional insights:
| Compound Name (CAS No.) | Molecular Weight | Purity | Key Features |
|---|---|---|---|
| 4-{[(4-Aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate (1219171-26-2) | 234.35 | 95% | Azepane + pyrimidine; polar amino group |
| 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (1803611-78-0) | 208.27 | — | Pyridine + pyrrolidine; compact structure |
Comparison with this compound :
- Molecular Weight : The target compound’s molecular weight is likely ~220–250 g/mol, comparable to the above analogs, suggesting similar pharmacokinetic profiles .
- Functional Groups : Unlike the carboxylate or pyrrolidine-oxy substituents in the analogs, the 2-methylpyridin-4-ylmethyl group in the target compound may reduce polarity, favoring membrane permeability .
Biological Activity
2-[(2-Methylpyridin-4-yl)methyl]azepane, a bicyclic compound featuring an azepane ring and a pyridine moiety, has garnered attention for its potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 206.30 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The azepane ring is saturated, while the pyridine moiety can influence receptor binding and interaction with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.30 g/mol |
| Structural Features | Bicyclic (azepane + pyridine) |
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit significant neuropharmacological effects. Compounds with similar structures have been shown to interact with various neurotransmitter systems, potentially influencing conditions such as anxiety and depression. For instance, the presence of the pyridine moiety is known to enhance binding affinity to specific receptors, which may lead to therapeutic effects in neurodegenerative diseases.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Studies have demonstrated that related pyridine derivatives exhibit activity against various pathogens, suggesting that this compound could be effective in treating infections or inflammatory conditions.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological processes, including neurotransmission and immune response.
Case Studies
- Neuropharmacology : In a study examining the effects of pyridine derivatives on anxiety models in rodents, compounds similar to this compound demonstrated anxiolytic-like effects. This suggests potential for development into therapeutic agents for anxiety disorders .
- Antimicrobial Activity : A comparative study on various pyridine derivatives highlighted the antimicrobial efficacy of compounds similar to this compound against Gram-positive bacteria. The results indicated a dose-dependent response in bacterial inhibition.
- Inflammation Models : Research involving inflammatory models showed that related compounds reduced markers of inflammation significantly, indicating potential as anti-inflammatory agents.
Future Directions
Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Structure-activity relationship studies will be crucial in optimizing its pharmacological properties and enhancing its efficacy in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
